![molecular formula C9H7Cl2N3O2 B2533375 Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate CAS No. 1177415-90-5](/img/structure/B2533375.png)

Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate

Descripción general

Descripción

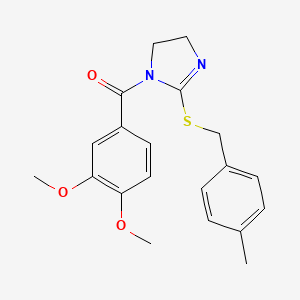

Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate is a chemical compound with the molecular formula C9H7Cl2N3O2 . It belongs to the class of imidazo[1,2-b]pyridazine derivatives, which have been widely studied in drug molecules due to their good biological activity .

Molecular Structure Analysis

The molecular structure of this compound has been characterized by spectroscopic techniques . Its single crystal was confirmed using X-ray diffraction (XRD), and the optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations .Aplicaciones Científicas De Investigación

- Anticancer Potential : Imidazo[1,2-b]pyridazine derivatives have attracted attention due to their potential as anticancer agents. Researchers explore the synthesis and biological evaluation of compounds like ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate . Investigating its effects on cancer cell lines and understanding its mechanism of action could lead to novel therapies.

- PI3K Inhibition : The compound’s structure suggests it might interact with phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell signaling pathways. PI3K inhibitors are promising for cancer treatment .

- Negative Potential Region : Computational studies reveal that the negative potential region in this compound is mainly associated with the oxygen atom in the carbonyl group. This region could serve as a nucleophilic attack site, making it relevant for organic synthesis and reactivity studies .

- Tuberculosis Treatment : Imidazo[1,2-b]pyridazine derivatives have shown potent activity against Mycobacterium tuberculosis (Mtb). Substituents at specific positions can enhance efficacy. For instance, compound 8 (with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring) exhibited remarkable potency against Mtb .

Medicinal Chemistry and Drug Development

Electron Density and Reactivity Studies

Antimicrobial Activity

Direcciones Futuras

Given the wide variety of imidazo[1,2-b]pyridazine derivatives and their diverse biological activities and pharmacological properties, there is strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine . This suggests potential future directions for the study and application of Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate.

Propiedades

IUPAC Name |

ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3O2/c1-2-16-9(15)6-4-12-8-5(10)3-7(11)13-14(6)8/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVAGCVRRYYJLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1N=C(C=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B2533297.png)

![5-Chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2533303.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2533304.png)

![Ethyl 4-[[2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2533311.png)

![(2Z)-2-[(2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2533312.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2533314.png)